molecular formula C20H21N3O4 B2432906 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea CAS No. 2034563-50-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea

Cat. No. B2432906
M. Wt: 367.405
InChI Key: HOMYMYUQEOBCGX-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using different methods.

Scientific Research Applications

Antioxidant and Antibacterial Studies

Compounds synthesized from benzofuran and urea derivatives have been evaluated for their in vitro antioxidant and antibacterial activity. Some derivatives demonstrated good chelating ability with Fe+2 ions and exhibited scavenging activity with DPPH free radicals. Additionally, certain compounds showed potent antibacterial activities against various bacterial species, suggesting their potential as leads for developing new antimicrobial agents (Shankerrao et al., 2013).

Regioselective Reactions and Synthesis

Studies on N-(carboxyalkyl)- and N-(aminoethyl)ureas revealed that the structure of reactants affects the regioselectivity of reactions with glyoxal and other compounds. These reactions are crucial for synthesizing glycolurils and other significant intermediates in organic synthesis, indicating the potential utility of similar compounds in material science and as precursors for further chemical modifications (Kravchenko et al., 2014).

Inhibition of Biological Pathways

Certain benzofuran derivatives, specifically 2-substituted benzofuran hydroxyamic acids, have been found to be potent inhibitors of the enzyme 5-lipoxygenase, a key player in inflammatory processes. These findings highlight the potential therapeutic applications of such compounds in treating diseases associated with inflammation and immune response (Ohemeng et al., 1994).

Antioxidant Activities of Coumarin Derivatives

Research involving coumarin substituted heterocyclic compounds demonstrated high antioxidant activities, suggesting potential applications in developing antioxidant therapies or preservatives. These studies emphasize the importance of structural modification in enhancing biological activities of heterocyclic compounds (Abd-Almonuim et al., 2020).

Antimicrobial Screening of Aryl Ureas

Benzofuran aryl ureas and carbamates have been synthesized and screened for their antimicrobial activities. These compounds' ability to combat microbial infections suggests their utility in developing new antimicrobial drugs (Kumari et al., 2019).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-23(2)15(18-9-13-5-3-4-6-16(13)27-18)11-21-20(24)22-14-7-8-17-19(10-14)26-12-25-17/h3-10,15H,11-12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMYMYUQEOBCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea

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